Solubility and Boiling Point Differentiation from 4-n-Butyl-2-iodophenol
The foundational dataset by Suter and Schuetz provides direct, head-to-head comparisons of physical properties within the 2-alkyl-4-iodophenol series. The 4-n-butyl-2-iodophenol homolog exhibits a boiling point of 105-110 °C at 2 mmHg and an aqueous solubility of 0.009 g/100 mL H₂O, whereas the 4-sec-butyl-2-iodophenol is a distinct isomer expected to have a slightly higher boiling point due to reduced molecular symmetry and a different solubility profile [1]. While the exact sec-butyl data point is not explicitly tabulated, the class-level trend demonstrates that branching of the alkyl chain at this position consistently alters physical properties crucial for extraction, chromatography, and formulation.
| Evidence Dimension | Boiling Point and Aqueous Solubility |
|---|---|
| Target Compound Data | Not explicitly reported in open literature; predicted to be similar to 4-n-butyl-2-iodophenol (105-110°C/2 mmHg) but with differentiation due to branching. |
| Comparator Or Baseline | 4-n-Butyl-2-iodophenol: Boiling point 105-110°C at 2 mmHg; Solubility in H₂O ~0.009 g/100 mL. |
| Quantified Difference | Qualitative difference in boiling point and solubility expected; exact numbers unavailable. |
| Conditions | Vacuum distillation data from Suter & Schuetz (1951), Table II. |
Why This Matters
For synthetic chemists planning vacuum distillations or liquid-liquid extractions, even small differences in boiling point and solubility between n-butyl and sec-butyl isomers can determine purification success or failure, making uninformed substitution a tangible risk.
- [1] C. M. Suter and R. D. Schuetz, 'The Synthesis and Properties of some Alkyliodophenols,' The Journal of Organic Chemistry, vol. 16, no. 7, pp. 1117-1122, 1951. Table II: 4-Butyl-2-iodophenol data. View Source
